molecular formula C23H17ClFN3O3 B10964117 N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B10964117
M. Wt: 437.8 g/mol
InChI Key: KJOSUOIJSSBMMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique combination of functional groups, including a benzamide core, a 1,2,4-oxadiazole ring, and halogenated aromatic rings, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

    Attachment of the benzyl group: The 3-chloro-4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.

    Coupling with the benzamide core: The final step involves coupling the oxadiazole-containing intermediate with a benzamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., N-bromosuccinimide) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
  • N-(4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
  • N-(3-chloro-4-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Uniqueness

N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, or stability.

Properties

Molecular Formula

C23H17ClFN3O3

Molecular Weight

437.8 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C23H17ClFN3O3/c24-18-12-15(10-11-19(18)25)13-26-23(29)17-8-4-5-9-20(17)30-14-21-27-22(28-31-21)16-6-2-1-3-7-16/h1-12H,13-14H2,(H,26,29)

InChI Key

KJOSUOIJSSBMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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